1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-cyclohexylurea
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Overview
Description
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-CYCLOHEXYLUREA is a synthetic organic compound that belongs to the class of urea derivatives It features a pyrazole ring substituted with a chlorine atom, a methyl group, and a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-CYCLOHEXYLUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-CYCLOHEXYLUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-CYCLOHEXYLUREA involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol .
Uniqueness
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-CYCLOHEXYLUREA is unique due to its specific substitution pattern on the pyrazole ring and the presence of a cyclohexylurea moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H23ClN4O |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H23ClN4O/c1-11(9-19-10-12(15)8-17-19)7-16-14(20)18-13-5-3-2-4-6-13/h8,10-11,13H,2-7,9H2,1H3,(H2,16,18,20) |
InChI Key |
VLXMFGOWJZYIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)NC1CCCCC1)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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